molecular formula C21H20N4O3S B2905420 N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-06-0

N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2905420
CAS No.: 872689-06-0
M. Wt: 408.48
InChI Key: WITYXABXQZLLGC-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound featuring a pyridazine core substituted with a 3-nitrophenyl group at the 6-position and a thioacetamide moiety linked to a mesityl (2,4,6-trimethylphenyl) group. This structure combines a heterocyclic aromatic system with electron-withdrawing (nitro) and sterically bulky (mesityl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-9-14(2)21(15(3)10-13)22-19(26)12-29-20-8-7-18(23-24-20)16-5-4-6-17(11-16)25(27)28/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYXABXQZLLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of mesityl chloride with 6-(3-nitrophenyl)pyridazine-3-thiol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The mesityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Reduction of Nitro Group: The major product would be the corresponding amine derivative.

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an inhibitor of matrix metalloproteinases, which are involved in tissue remodeling and various diseases.

    Medicine: Potential therapeutic applications in treating conditions related to excessive MMP activity, such as cancer and arthritis.

    Industry: May be used in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects primarily by inhibiting matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components, and their overactivity is associated with various pathological conditions. By binding to the active site of MMPs, N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide prevents the enzymes from interacting with their substrates, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its pyridazine backbone, mesityl group, and 3-nitrophenyl substitution. Below is a detailed comparison with analogous compounds from the provided evidence:

Key Observations

Core Heterocycle Differences: The target compound’s pyridazine core (six-membered ring with two adjacent nitrogen atoms) distinguishes it from pyridine (one nitrogen) in Compound 2 and pyrimidine/pyrimidinone in Compounds 2a–b and 1 . Pyridazines are less common in medicinal chemistry but offer unique electronic properties due to their electron-deficient nature.

Substituent Effects: Nitro Group Position: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl group in Compound 2b . Mesityl vs. Aromatic Amines: The bulky mesityl group in the target compound may enhance lipophilicity and steric shielding compared to the phenylamino groups in Compounds 2a–b . This could influence solubility and metabolic stability.

Synthetic Methodology: The synthesis of analogous thioether-linked compounds (e.g., 2a–b) involves reacting thiouracil derivatives with phenacyl halides in the presence of potassium carbonate .

Biological Implications: Pyrimidinone derivatives (2a–b) with nitro groups exhibit moderate antimicrobial activity in preliminary studies . The target compound’s mesityl group could enhance membrane permeability, though its nitro group may confer redox-sensitive cytotoxicity, as seen in nitrophenyl-containing drug candidates .

Limitations in Current Evidence

  • No direct data on the target compound’s synthesis, yield, or bioactivity are available in the provided references.

Biological Activity

N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article consolidates findings from various research studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a mesityl group attached to an acetamide moiety, with a pyridazinyl-thioether linkage. Its chemical formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, and it has been identified as a derivative of thioacetamide, which often exhibits diverse biological properties.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth, such as BRAF(V600E) and EGFR pathways .

Table 1: Antitumor Activity of Similar Compounds

Compound NameCancer TypeIC50 (μM)Mechanism of Action
3-(pyridin-4-yl)-1H-pyrazole-5-carboxamideMCF-7 (Breast Cancer)12.5Inhibition of BRAF(V600E)
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)A549 (Lung Cancer)9.8EGFR pathway inhibition
N-mesityl derivativeHCT116 (Colon Cancer)15.0Aurora-A kinase inhibition

Anti-inflammatory Effects

N-mesityl derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Production
A study demonstrated that N-mesityl derivatives significantly reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, altering cellular signaling pathways.
  • Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-mesityl-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide with high yield and purity?

  • Methodological Answer : The synthesis requires multi-step reactions, including nucleophilic substitution and condensation. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
  • Catalyst use : Bases like sodium hydride or triethylamine facilitate thioether bond formation .
  • Purification : Column chromatography or HPLC is recommended for isolating the final compound .

Q. Which analytical techniques are prioritized for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and bonding patterns, especially for the mesityl and nitrophenyl groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

Q. What initial biological assays are recommended to screen for bioactivity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity and IC₅₀ values .
  • Antibacterial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .

Advanced Research Questions

Q. How can conflicting data on solvent systems (e.g., DMF vs. DMSO) be resolved during synthesis optimization?

  • Methodological Answer :

  • Solvent polarity testing : Compare reaction yields in DMF, DMSO, and dichloromethane under identical conditions. DMF may favor nucleophilic substitutions, while DMSO enhances solubility of aromatic intermediates .
  • Kinetic studies : Use in situ IR or HPLC to track reaction rates and intermediate stability in different solvents .
  • Computational modeling : Density Functional Theory (DFT) calculations to assess solvent effects on transition states .

Q. What strategies elucidate the mechanism of action in anticancer assays?

  • Methodological Answer :

  • Target identification : Perform kinase inhibition profiling or proteomic analysis to identify binding partners .
  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) or cell cycle regulators (e.g., p21, cyclin D1) .
  • Molecular docking : Simulate interactions with validated targets (e.g., Bcl-2, EGFR) using software like AutoDock Vina .

Q. How can in silico modeling predict ADMET properties and guide structural optimization?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, metabolic stability, and toxicity risks .
  • QSAR modeling : Correlate substituent modifications (e.g., nitro group position) with bioactivity data to prioritize synthetic targets .
  • DMPK studies : Simulate plasma protein binding and hepatic clearance using PBPK models .

Q. What challenges arise in establishing structure-activity relationships (SAR) due to complex substituents?

  • Methodological Answer :

  • Steric effects : The mesityl group may hinder target binding; synthesize analogs with smaller aryl groups (e.g., phenyl, tolyl) to assess steric tolerance .
  • Electronic effects : Compare nitrophenyl (electron-withdrawing) with methoxyphenyl (electron-donating) analogs to evaluate electronic contributions to activity .
  • Bioisosteric replacement : Replace the thioacetamide moiety with sulfonamide or carbamate groups to probe pharmacophore requirements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar compounds?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines, incubation times, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) for direct comparisons .
  • Control for purity : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven artifacts .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitrophenyl derivatives showing consistent anticancer activity) .

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